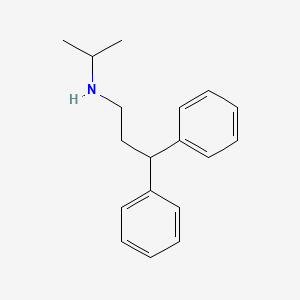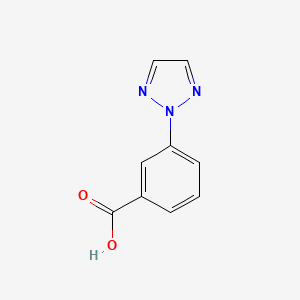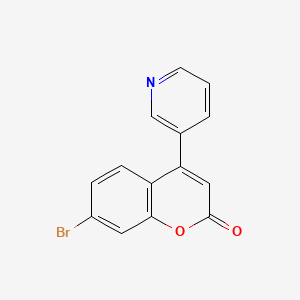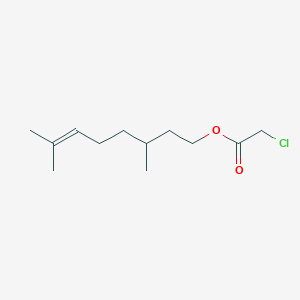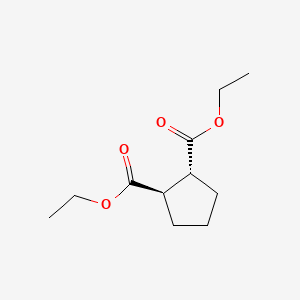
2-Methylbuta-1,3-diene;prop-2-enenitrile
概述
描述
2-Methylbuta-1,3-diene;prop-2-enenitrile is a synthetic compound that combines the properties of isoprene and acrylonitrile. Isoprene, also known as 2-methyl-1,3-butadiene, is a conjugated diene hydrocarbon, while acrylonitrile is a nitrile with the formula CH₂=CH-CN. The combination of these two compounds results in a material with unique properties, making it valuable in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
2-Methylbuta-1,3-diene;prop-2-enenitrile can be synthesized through various methods, including free-radical polymerization and copolymerization. One common method involves the free-radical polymerization of isoprene and acrylonitrile in the presence of initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is typically carried out in a solvent like toluene or benzene at temperatures ranging from 60°C to 80°C .
Industrial Production Methods
In industrial settings, the production of isoprene acrylonitrile often involves the use of continuous polymerization processes. These processes are designed to optimize the yield and quality of the final product. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to ensure consistent production .
化学反应分析
Types of Reactions
2-Methylbuta-1,3-diene;prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of saturated hydrocarbons.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, ozone.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Ammonia, alcohols.
Major Products Formed
The major products formed from these reactions include carboxylic acids, ketones, saturated hydrocarbons, and substituted nitriles .
科学研究应用
2-Methylbuta-1,3-diene;prop-2-enenitrile has a wide range of scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of copolymers and as a building block for more complex molecules.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of synthetic rubbers, adhesives, and coatings
作用机制
The mechanism of action of isoprene acrylonitrile involves its ability to undergo polymerization and copolymerization reactions. The molecular targets and pathways involved include the formation of free radicals, which initiate the polymerization process. The presence of the nitrile group in acrylonitrile allows for additional chemical modifications, enhancing the versatility of the compound .
相似化合物的比较
Similar Compounds
Similar compounds to isoprene acrylonitrile include:
Polyisoprene: A polymer of isoprene, known for its elasticity and used in the production of natural rubber.
Polyacrylonitrile: A polymer of acrylonitrile, used in the production of synthetic fibers and as a precursor for carbon fibers.
Nitrile rubber: A copolymer of butadiene and acrylonitrile, known for its resistance to oils and chemicals.
Uniqueness
2-Methylbuta-1,3-diene;prop-2-enenitrile is unique due to its combination of properties from both isoprene and acrylonitrile. This results in a material that is both elastic and chemically resistant, making it suitable for a wide range of applications that require durability and flexibility .
属性
CAS 编号 |
25014-11-3 |
|---|---|
分子式 |
C8H11N |
分子量 |
121.18 g/mol |
IUPAC 名称 |
2-methylbuta-1,3-diene;prop-2-enenitrile |
InChI |
InChI=1S/C5H8.C3H3N/c1-4-5(2)3;1-2-3-4/h4H,1-2H2,3H3;2H,1H2 |
InChI 键 |
CFEMBVVZPUEPPP-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C=C.C=CC#N |
相关CAS编号 |
25014-11-3 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-1',3'-dihydro-2,2'-spirobi[inden]-1(3H)-one](/img/structure/B8731280.png)

